N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine

Catalog No.
S1898363
CAS No.
74974-14-4
M.F
C44H34N2P2
M. Wt
652.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino...

CAS Number

74974-14-4

Product Name

N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine

IUPAC Name

N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine

Molecular Formula

C44H34N2P2

Molecular Weight

652.7 g/mol

InChI

InChI=1S/C44H34N2P2/c1-5-19-35(20-6-1)47(36-21-7-2-8-22-36)45-41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46-48(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32,45-46H

InChI Key

NRWZSRQDRSYPNW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)NC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)NP(C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)NC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)NP(C7=CC=CC=C7)C8=CC=CC=C8

Description

The exact mass of the compound N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Asymmetric Catalysis:

  • R-Binaphthol is a crucial component in asymmetric catalysis, a field concerned with creating molecules with a specific handedness. Its ability to form strong, stereoselective interactions with metal centers allows chemists to control the formation of chiral products with high enantioselectivity []. Several asymmetric reactions utilize R-Binaphthol-based catalysts, including hydrogenation, hydroformylation, and aldol reactions [, ].

Chiral Recognition:

  • Due to its chirality, R-Binaphthol can differentiate between other chiral molecules. This property is exploited in various research applications, such as developing chiral sensors and chromatographic stationary phases for separating enantiomers [].

Material Science:

  • R-Binaphthol's ability to self-assemble into well-defined structures makes it a valuable material for constructing functional materials. Researchers are exploring its use in creating liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials [].

N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine is a complex organic compound featuring a dual phosphanyl substituent and an amino group attached to a naphthalene backbone. With the molecular formula C44H34N2P2C_{44}H_{34}N_2P_2 and a molecular weight of approximately 694.7 g/mol, this compound exhibits significant structural complexity due to its multiple aromatic rings and phosphorous-containing functional groups. The presence of diphenylphosphanyl groups suggests potential applications in coordination chemistry, particularly in catalysis and organic synthesis.

There is no known mechanism of action for this specific compound. However, if it acts as a ligand, its mechanism of action would involve binding to a metal ion through the lone pair of electrons on the phosphorus atom of the PPh2 groups. This binding can influence the electronic properties and reactivity of the metal center [].

  • May be flammable or combustible.
  • May be irritating to skin and eyes.
  • May be harmful if inhaled or ingested.
Typical for phosphines and amines. Key reactions include:

  • Coordination with Transition Metals: N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine can form metal complexes, which are often utilized as catalysts in asymmetric synthesis reactions such as hydrogenation and hydrosilylation .
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation Reactions: The phosphanyl groups can undergo oxidation to form phosphine oxides, which may alter their reactivity and applications.

The synthesis of N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine typically involves several steps:

  • Preparation of Diphenylphosphine: This can be synthesized from the reaction of phosphorus trichloride with diphenylamine.
  • Formation of Amino-Naphthalene Derivatives: The introduction of the amino group onto naphthalene derivatives can be achieved through nucleophilic substitution or coupling reactions.
  • Coupling Reaction: The final compound can be synthesized by coupling diphenylphosphine derivatives with naphthalene derivatives using coupling agents or transition metal catalysts.

DiphenylphosphineSimple phosphine structureLigand in catalysisTriphenylphosphineThree phenyl groups attached to phosphorusWidely used in organic synthesisN,N-DimethylaminophosphineContains nitrogen and phosphorusPotential biological activity

Uniqueness

N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine is unique due to its dual phosphanyl substituents and specific naphthalene framework, which may enhance its reactivity and selectivity compared to simpler phosphines or amines. This complexity opens avenues for specialized applications in both catalysis and potential therapeutic uses.

Interaction studies involving N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine focus primarily on its coordination behavior with various metal ions and its reactivity with electrophiles. These studies help elucidate its role in catalysis and potential biological interactions, although detailed data specific to this compound may not be extensively documented.

XLogP3

12.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine

Dates

Modify: 2023-08-16

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